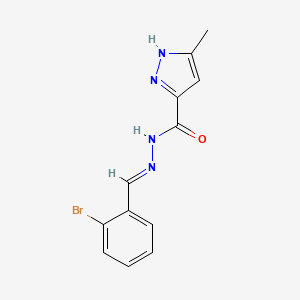

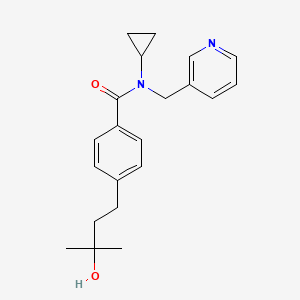

N'-(2-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N'-(2-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide" typically involves the condensation of carbohydrazide with different aldehydes or ketones. For example, a similar compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using spectroscopic methods like FT-IR, NMR, and ESI-MS, confirming the (E)-configuration of the hydrazonoic group through single-crystal X-ray diffraction (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by X-ray crystallography, providing insights into their configuration and conformation. For instance, the study by Karrouchi et al. (2021) detailed the molecular structure optimization in both gas phase and aqueous solution, highlighting the impact of solvation on the compound's dipole moment and atomic charges, which in turn affect the molecule's stability and reactivity.

Chemical Reactions and Properties

Compounds in this category typically exhibit nucleophilic and electrophilic sites, as indicated by mapped MEP surfaces, which are crucial for understanding their reactivity in chemical reactions. NBO calculations suggest high stability, while frontier orbitals studies provide insights into their reactivity. The vibrational assignments and predicted spectra further contribute to the understanding of their chemical behavior (Karrouchi et al., 2021).

Scientific Research Applications

Molecular Structure and Spectroscopy

N'-(2-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been studied for its molecular structure, spectroscopy, and potential applications in various fields of research. These compounds are synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and ESI-MS, to understand their molecular structure and properties. Theoretical calculations, such as DFT/B3LYP, are employed to optimize the molecular structure in different phases, providing insights into their reactivity and stability. These studies lay the groundwork for further application-specific research, demonstrating the compound's potential as a scaffold for developing new materials or pharmaceuticals (Karrouchi et al., 2021).

Antimicrobial Activity

The antimicrobial activity of derivatives of N'-(2-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been explored, with some compounds showing significant activity against various bacterial and fungal species. The synthesis of novel compounds and their evaluation against a range of microorganisms indicate the potential of these molecules as leads for the development of new antimicrobial agents. This research underscores the importance of structural modifications to enhance the biological activity of such compounds (Abdel‐Aziz et al., 2009).

Antiproliferative Agents

N'-(2-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide derivatives have been assessed for their antiproliferative effects against various human tumor cell lines. The studies involve the synthesis of Cu(II) complexes with the compound acting as a ligand, demonstrating significant cytotoxic activities, particularly against ovarian and colorectal carcinoma cells. These findings highlight the compound's potential as a basis for developing new antiproliferative agents for cancer therapy (Sutradhar et al., 2017).

Molecular Docking and Antidiabetic Potential

Molecular docking studies involving N'-(2-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide and related compounds have been conducted to evaluate their potential as antidiabetic agents. These studies suggest that such compounds could inhibit enzymes involved in diabetes, indicating their potential utility in designing new antidiabetic drugs. The research provides a foundation for further in vitro and in vivo studies to explore the therapeutic potential of these compounds (Karrouchi et al., 2021).

properties

IUPAC Name |

N-[(E)-(2-bromophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWCUXSUCCPVSF-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2H-pyrazole-3-carboxylic acid (2-bromo-benzylidene)-hydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)

![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)

![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)